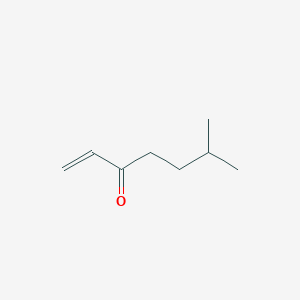
2-Methyl-6-hepten-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-hepten-5-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is a volatile oil component of citronella oil, lemon-grass oil, and palmarosa oil .
Synthesis Analysis
There are three synthetic routes for this compound according to the starting materials. One is from acetylene and acetone, the second is from isobutylene, and the third is from isoprene . In one reaction, the yield of this compound was 65% based on isopentenyl chloride .Molecular Structure Analysis
The molecular weight of this compound is 126.20 g/mol . The InChI string isInChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 and the SMILES string is CC(C)CCC(=O)C=C . Chemical Reactions Analysis
The reaction of this compound was carried out at a catalyst dosage of 0.4% based on isopentenyl chloride, isopentenyl chloride:acetone: NaOH solution (48–51%) = 1:3.9:6.5 (mass ratio) and the reaction temperature of 60–61°C for 3h .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 173.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . Its topological polar surface area is 17.1 Ų .Scientific Research Applications
Catalyst Modification and Selectivity
2-Methyl-6-hepten-5-one has been studied for its reactivity in the presence of modified catalysts. Research shows that nano-nickel catalysts, when modified with small quantities of tin or zirconium, can enhance the selectivity and activity in the hydrogenation of 6-methyl-5-hepten-2-one. This process, facilitated by surface organometallic chemistry, can significantly influence the saturation of C-C bonds and the hydrogenation of C-O bonds, making it a valuable method in fine chemical production (Zienkiewicz-Machnik et al., 2017) (Zienkiewicz-Machnik et al., 2020).
Role in Fruit Metabolism
The compound is an important intermediate and flavor component derived from carotenoid during fruit metabolism. A study developed a rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method for effective determination of 6-methyl-5-hepten-2-one in fruit, highlighting its significance in impacting consumer preferences due to flavor (Zhou et al., 2021).
Vaporization Properties
The vapor pressures and vaporization enthalpies of 6-methyl-5-hepten-2-one have been subjects of research to understand their thermodynamic properties. This research provides reliable thermodynamic parameters for the compound, which are essential for its application in various scientific and industrial processes (Zaitsau et al., 2015).
Adsorption on Surfaces
Understanding the interaction of this compound with indoor surfaces is crucial for indoor air quality assessments. Studies show that it can adsorb onto surfaces like SiO2 (a model for glass windows) and TiO2 (found in paints and self-cleaning surfaces) via hydrogen and π-hydrogen bonds. This has implications for understanding the behavior of volatile organic compounds indoors (Frank et al., 2023).
Enzymatic Systems and Radical Scavenging Activity
The compound is also a subject of study in enzymatic systems for the regeneration of NADPH, an essential coenzyme in biosynthetic reactions. Its reduction reaction has been characterized, providing insights into enzymatic mechanisms and kinetics (Bastos et al., 2002). Additionally, its structural properties and radical scavenging activity have been explored, showing that it exhibits anti-peroxyl radical activity, which is significant in the context of antioxidation (Stobiecka et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-methylhept-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMAZURMJNUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

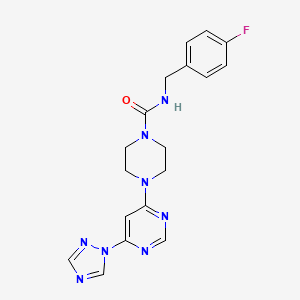

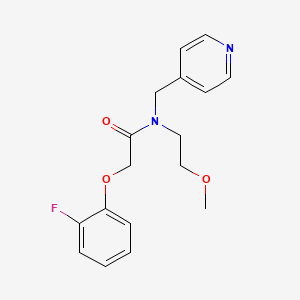
![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)
![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)
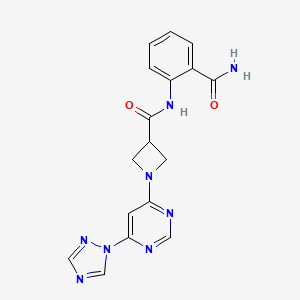
![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
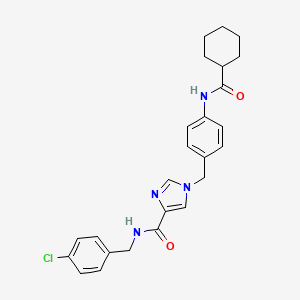
![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)
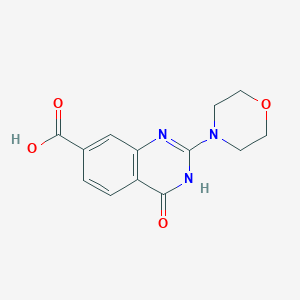

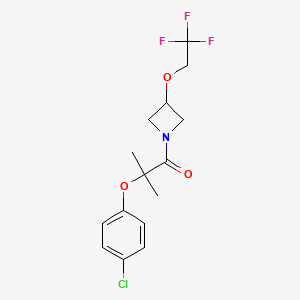
![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)
